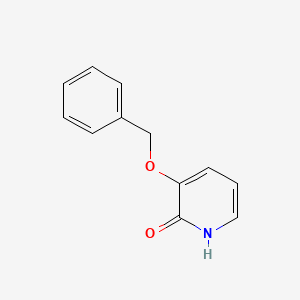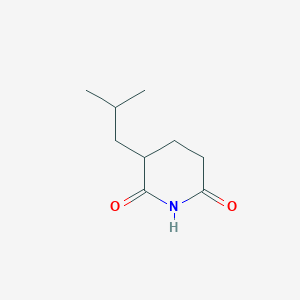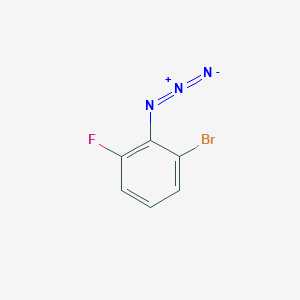
2-叠氮-1-溴-3-氟苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-1-bromo-3-fluorobenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an aromatic compound with a benzene ring substituted with azido, bromo, and fluoro groups. The presence of these substituents imparts distinct reactivity and functionality to the molecule, making it valuable in various fields of study.
科学研究应用
2-Azido-1-bromo-3-fluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
The primary target of 2-Azido-1-bromo-3-fluorobenzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom that is directly attached to a benzene ring. This position is particularly reactive due to the resonance stabilization provided by the benzene ring .
Mode of Action
2-Azido-1-bromo-3-fluorobenzene interacts with its targets through a series of chemical reactions. The compound can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group (a molecule that accepts an electron pair) at the benzylic position . The exact nature of these reactions can depend on the specific conditions and reactants involved .
Biochemical Pathways
The biochemical pathways affected by 2-Azido-1-bromo-3-fluorobenzene involve the transformation of aromatic compounds. The compound can participate in reactions that modify the structure of aromatic compounds, potentially affecting their biological activity . The downstream effects of these transformations can vary widely, depending on the specific aromatic compounds involved and the nature of the modifications introduced .
Result of Action
The molecular and cellular effects of 2-Azido-1-bromo-3-fluorobenzene’s action would depend on the specific biochemical reactions it participates in and the specific aromatic compounds it interacts with. By modifying the structure of these compounds, 2-Azido-1-bromo-3-fluorobenzene could potentially alter their biological activity, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-Azido-1-bromo-3-fluorobenzene can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the compound’s reactivity and the rate of its reactions . Additionally, the presence of other molecules can also influence the compound’s action, as they can act as competing nucleophiles or leaving groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-bromo-3-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Fluorination: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Azidation: The azido group is introduced through a nucleophilic substitution reaction using sodium azide (NaN3) under appropriate conditions.
Industrial Production Methods
Industrial production of 2-Azido-1-bromo-3-fluorobenzene may involve similar synthetic routes but optimized for large-scale synthesis. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Azido-1-bromo-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido, bromo, and fluoro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitro or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), potassium fluoride (KF), cesium fluoride (CsF), N-bromosuccinimide (NBS).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products
Substitution: Various substituted benzene derivatives.
Reduction: Amino derivatives.
Oxidation: Nitro derivatives and other oxidized products.
相似化合物的比较
Similar Compounds
2-Bromo-1-fluorobenzene: Similar structure but lacks the azido group.
2-Azido-1-fluorobenzene: Similar structure but lacks the bromo group.
2-Azido-1-bromobenzene: Similar structure but lacks the fluoro group.
Uniqueness
2-Azido-1-bromo-3-fluorobenzene is unique due to the presence of all three substituents (azido, bromo, and fluoro) on the benzene ring. This combination imparts distinct reactivity and functionality, making it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
2-azido-1-bromo-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTQQZCPTMIHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
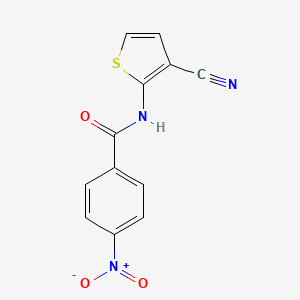

![3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2571830.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2571833.png)
![2-(Azidomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2571834.png)
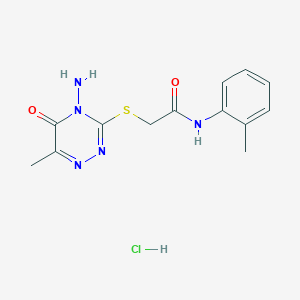
![1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2571836.png)
![N-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2571837.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2571842.png)

![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2571844.png)
![tert-butyl3-[amino(4-fluorophenyl)methyl]azetidine-1-carboxylate](/img/structure/B2571845.png)
